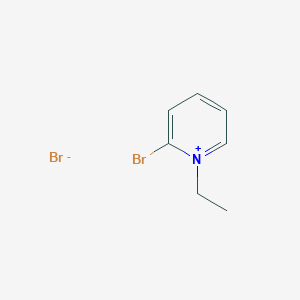

2-Bromo-1-ethylpyridin-1-ium bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

79343-93-4 |

|---|---|

Molecular Formula |

C7H9Br2N |

Molecular Weight |

266.96 g/mol |

IUPAC Name |

2-bromo-1-ethylpyridin-1-ium;bromide |

InChI |

InChI=1S/C7H9BrN.BrH/c1-2-9-6-4-3-5-7(9)8;/h3-6H,2H2,1H3;1H/q+1;/p-1 |

InChI Key |

ADBQPYFOVAXKIR-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=CC=CC=C1Br.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Ethylpyridin 1 Ium Bromide

Quaternization Reactions: N-Ethylation of Bromopyridines

The most direct and widely utilized method for the synthesis of 2-Bromo-1-ethylpyridin-1-ium (B1224001) bromide is the N-ethylation of 2-bromopyridine (B144113). This reaction is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine (in this case, the nitrogen atom of the pyridine (B92270) ring) with an alkyl halide.

Direct Alkylation Approaches Utilizing Bromoethane (B45996)

The synthesis is typically achieved by reacting 2-bromopyridine with bromoethane. While a specific protocol for this exact transformation is not extensively detailed in peer-reviewed literature, a reliable procedure can be extrapolated from analogous syntheses of structurally similar pyridinium (B92312) salts, such as N-ethyl-2-methylpyridinium bromide and N-ethyl-3-methylpyridinium bromide. srce.hr

The reaction can be performed under solvent-free conditions, which is advantageous for industrial-scale production as it simplifies the process and reduces waste. In a typical laboratory-scale synthesis, 2-bromopyridine is mixed with a slight excess of bromoethane in a sealed pressure vessel. The mixture is then heated to a temperature typically ranging from 90°C to 110°C. srce.hrnih.gov The reaction proceeds under the pressure generated by the volatile bromoethane at the elevated temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting materials. Upon completion, the reaction vessel is cooled, and the excess bromoethane is carefully vented. The resulting product is typically an oily or molten salt at the reaction temperature, which may solidify upon cooling to room temperature.

An alternative approach involves using a solvent. Polar aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are often employed for Menshutkin reactions as they can effectively solvate the transition state, potentially increasing the reaction rate. researchgate.netarxiv.orgresearchgate.net In this variation, 2-bromopyridine and bromoethane are dissolved in the chosen solvent and heated under reflux for several hours. nih.gov

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the N-ethylation of 2-bromopyridine are significantly influenced by several key reaction parameters.

Temperature: Higher temperatures generally accelerate the rate of quaternization. However, excessively high temperatures can lead to the decomposition of the product or starting materials, and can also increase the pressure within the reaction vessel to unsafe levels. For the reaction between picoline and ethyl bromide, temperatures in the range of 95-110°C have been found to be effective. nih.gov A similar range is expected to be optimal for the synthesis of 2-Bromo-1-ethylpyridin-1-ium bromide.

Solvent: The choice of solvent plays a crucial role in the reaction rate. The Menshutkin reaction proceeds from neutral reactants to a charged transition state and ionic products. Therefore, polar solvents stabilize the transition state more than the reactants, leading to a significant rate acceleration. researchgate.netresearchgate.net Polar aprotic solvents such as acetonitrile, acetone, and DMF are generally preferred over nonpolar solvents. acsgcipr.org Protic solvents like ethanol (B145695) can also be used. nih.gov Solvent-free conditions, as mentioned earlier, offer a green and efficient alternative, particularly for industrial applications. srce.hr

Reactant Ratio: The stoichiometry of the reactants can influence the reaction outcome. Using a slight excess of the alkylating agent, bromoethane, can help to ensure the complete conversion of the 2-bromopyridine. srce.hr However, a large excess should be avoided to simplify the purification process.

Steric Hindrance: The position of the bromo substituent on the pyridine ring can affect the rate of reaction. The bromine atom at the 2-position exerts some steric hindrance, which may slow the reaction rate compared to the alkylation of an un-substituted pyridine. srce.hr

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 90-110°C | Increases reaction rate; higher temperatures risk decomposition. | srce.hrnih.gov |

| Solvent | Polar Aprotic (e.g., Acetonitrile, Acetone) | Accelerates reaction by stabilizing the polar transition state. | researchgate.netresearchgate.net |

| Solvent | Solvent-Free | Environmentally friendly, simplifies work-up. | srce.hr |

| Reactant Ratio | Slight excess of Bromoethane | Drives the reaction to completion. | srce.hr |

Bromination Strategies for Pyridinium Ring Functionalization

An alternative theoretical approach to the synthesis of this compound could involve the direct bromination of 1-ethylpyridin-1-ium (B91958) bromide. However, this method is generally not employed and is considered less feasible. The pyridinium ring is highly electron-deficient due to the positive charge on the nitrogen atom, which makes it resistant to electrophilic aromatic substitution reactions like bromination. This deactivation is more pronounced than in pyridine itself. Therefore, introducing a bromine atom onto a pre-formed pyridinium ring is a challenging synthetic step that would require harsh reaction conditions and would likely result in low yields and poor selectivity. The standard and more efficient synthetic strategy is to start with the already brominated precursor, 2-bromopyridine, and then perform the N-alkylation.

Green Chemistry Principles in this compound Synthesis

Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

Solvent-Free Synthesis: As previously discussed, conducting the reaction between 2-bromopyridine and bromoethane without a solvent minimizes waste and avoids the use of potentially hazardous organic solvents. srce.hr

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. ijarsct.co.innih.govrsc.org The quaternization of various pyridine derivatives has been shown to be significantly faster and more efficient under microwave heating compared to conventional heating methods. researchgate.netmdpi.comsrce.hr This technique can lead to shorter reaction times, reduced energy consumption, and often higher yields.

Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions by mechanical force (e.g., grinding), is another solvent-free green chemistry approach. nih.gov Liquid-assisted grinding (LAG), where a minimal amount of liquid is added to facilitate the reaction between solid reactants, has been successfully used for the synthesis of other quaternary pyridinium salts and could be a viable method for producing this compound. srce.hrrsc.org

Purification and Isolation Techniques for Quaternary Pyridinium Bromides

The purification and isolation of this compound are crucial steps to obtain a product of high purity. The method of purification depends on the scale of the synthesis and the nature of the impurities.

Following a solvent-free synthesis, the crude product may contain unreacted 2-bromopyridine and residual bromoethane. The volatile components can be removed under reduced pressure. nih.gov If a solvent was used, it is typically removed by rotary evaporation. researchgate.net

For laboratory-scale preparations, the crude product can be purified by recrystallization. A common technique involves dissolving the crude salt in a minimal amount of a polar solvent, such as ethanol or acetone, and then inducing crystallization by the addition of a less polar solvent, such as diethyl ether or ethyl acetate, in which the pyridinium salt is insoluble. nih.govnih.gov This process may need to be repeated to achieve the desired purity. Washing the filtered crystals with the less polar solvent helps to remove any remaining soluble impurities. nih.gov The purified product is then dried under vacuum to remove any residual solvents.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromo 1 Ethylpyridin 1 Ium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 2-Bromo-1-ethylpyridin-1-ium (B1224001) bromide, NMR analysis provides unambiguous evidence for the constitution of the 2-Bromo-1-ethylpyridin-1-ium cation.

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom within the cation, offering insights into its substitution pattern and the inductive effects of the bromine atom and the positively charged nitrogen. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridinium (B92312) ring and the aliphatic protons of the ethyl group.

The protons on the pyridinium ring are expected to be deshielded due to the electron-withdrawing effect of the quaternized nitrogen atom, resulting in chemical shifts in the downfield region of the spectrum. The relative positions of these aromatic protons can be assigned based on their multiplicity (splitting patterns) arising from spin-spin coupling with adjacent protons. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group coupled to the methyl (-CH₃) group, and a triplet for the methyl protons coupled to the methylene protons, typically in the upfield region compared to the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for the 2-Bromo-1-ethylpyridin-1-ium Cation

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridinium H-6 | Downfield | Doublet |

| Pyridinium H-4 | Downfield | Triplet |

| Pyridinium H-5 | Downfield | Triplet |

| Pyridinium H-3 | Downfield | Doublet |

| N-CH₂ | Upfield | Quartet |

Note: Actual chemical shift values can vary depending on the solvent and concentration.

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the cation. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift influenced by both the halogen's electronegativity and its "heavy atom" effect. The other aromatic carbons will also exhibit shifts characteristic of a pyridinium ring system. The aliphatic carbons of the ethyl group will appear at significantly higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2-Bromo-1-ethylpyridin-1-ium Cation

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | Downfield |

| C-6 | Downfield |

| C-4 | Downfield |

| C-3 | Downfield |

| C-5 | Downfield |

| N-CH₂ | Upfield |

Note: Predicted values are relative and serve for illustrative purposes.

To unequivocally establish the connectivity of atoms within the 2-Bromo-1-ethylpyridin-1-ium cation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, confirming the adjacencies of the pyridinium ring protons and the protons within the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of all proton and carbon resonances.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations within the pyridinium ring. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the pyridinium ring.

Table 3: Expected Vibrational Modes for 2-Bromo-1-ethylpyridin-1-ium Bromide

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Pyridinium Ring C=C/C=N Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to detect the 2-Bromo-1-ethylpyridin-1-ium cation. The high resolution of the instrument allows for the measurement of the ion's mass to several decimal places, which can then be used to confirm its elemental formula (C₇H₉BrN⁺). The isotopic pattern of the signal, particularly the characteristic presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would provide definitive confirmation of the presence of a bromine atom in the cation.

Table 4: High-Resolution Mass Spectrometry Data for the 2-Bromo-1-ethylpyridin-1-ium Cation

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₇H₉⁷⁹BrN]⁺ | 186.9967 |

X-ray Crystallography for Solid-State Structural Analysis

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

UV-Visible Spectroscopy for Electronic Transition Investigation

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Visible spectrum is anticipated to reveal characteristic absorption bands arising from electronic transitions within the substituted pyridinium ring and potential charge-transfer interactions between the cation and the bromide anion. While specific experimental data for this exact compound is not extensively documented in publicly available literature, a detailed analysis can be conducted by examining the spectra of closely related compounds, namely 2-bromopyridine (B144113) and other N-alkylpyridinium halides.

The electronic structure of the 2-Bromo-1-ethylpyridin-1-ium cation is primarily defined by the π-electron system of the pyridinium ring. The introduction of an ethyl group at the nitrogen atom and a bromine atom at the 2-position modifies the electronic distribution and, consequently, the energy of the molecular orbitals involved in electronic transitions. The primary transitions expected for the pyridinium chromophore are π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the parent pyridine (B92270) molecule, these transitions typically occur in the UV region. For 2-bromopyridine, a precursor to the title compound, characteristic absorption maxima are observed that can be attributed to these π → π* transitions. nist.govnih.gov

Furthermore, N-alkylpyridinium halides are known to exhibit charge-transfer (CT) bands. rsc.org This type of transition involves the transfer of an electron from the halide anion (in this case, bromide) to the pyridinium cation upon absorption of light. The energy of this charge-transfer band is sensitive to the solvent polarity. rsc.org Therefore, the UV-Visible spectrum of this compound is expected to display a combination of the π → π* transitions of the substituted pyridinium ring and a charge-transfer band.

The bromine substituent on the pyridinium ring is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted pyridinium, due to the electron-donating effect of the halogen's lone pairs through resonance and its electron-withdrawing inductive effect.

Based on the analysis of related compounds, the expected UV-Visible absorption data for this compound can be summarized as follows:

| Transition Type | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π* | 210-280 | Electronic transitions within the aromatic pyridinium ring, influenced by the bromo and ethyl substituents. |

| Charge-Transfer (CT) | > 280 | Electron transfer from the bromide anion to the pyridinium cation. The exact position is solvent-dependent. |

Detailed Research Findings:

A comprehensive analysis of the electronic spectrum of this compound would involve dissolving the compound in various solvents of differing polarities to observe the behavior of the absorption bands. The π → π* transitions are generally less sensitive to solvent polarity compared to charge-transfer bands. A pronounced shift in one of the absorption bands upon changing the solvent would provide strong evidence for its assignment as a charge-transfer transition.

The expected electronic transitions are detailed in the table below, outlining the orbitals involved and the nature of the excitation.

| Transition | Initial Orbital | Final Orbital | Nature of Excitation |

|---|---|---|---|

| π → π | π (bonding) | π (antibonding) | Intra-molecular transition within the pyridinium cation. |

| Charge-Transfer | p-orbital of Br⁻ | π* of pyridinium cation | Inter-ionic electron transfer from anion to cation. |

Mechanistic Investigations of 2 Bromo 1 Ethylpyridin 1 Ium Bromide Reactivity

Elucidation of Reaction Pathways in Organic Transformations

The primary reaction pathway for 2-Bromo-1-ethylpyridin-1-ium (B1224001) bromide involves nucleophilic aromatic substitution (SNAr). In this process, the pyridinium (B92312) ring, activated by the positively charged nitrogen, serves as an electrophile, undergoing attack by a nucleophile at the C2 position, which bears the bromo leaving group.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the pyridinium ring. This forms a high-energy intermediate known as a Meisenheimer complex, which is a resonance-stabilized σ-complex. In the subsequent step, the leaving group, in this case, the bromide ion, is expelled, leading to the restoration of the aromatic system and the formation of the substituted product.

However, recent computational and experimental studies on similar heterocyclic systems have suggested that the mechanism may not always be a simple two-step process. For certain SNAr reactions, a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, has been proposed. The actual operative pathway is likely influenced by the nature of the nucleophile, the solvent, and the specific substituents on the pyridinium ring.

Furthermore, kinetic studies on the reaction of N-methylpyridinium compounds with piperidine (B6355638) have indicated a more complex mechanism where the rate-determining step is the deprotonation of the initial addition intermediate by a second molecule of the nucleophile. nih.gov This suggests that for amine nucleophiles, the reaction can be second-order with respect to the nucleophile. For 2-Bromo-1-ethylpyridin-1-ium bromide, this would imply a reaction pathway where the initial adduct formed with an amine is deprotonated in a slow step, followed by the rapid expulsion of the bromide ion. Computational models suggest that for heavier halogen leaving groups like bromide, the loss of the leaving group can occur simultaneously with deprotonation in an E2-like fashion. nih.govresearchgate.net

Role as an Electrophilic Species in Bond-Forming Reactions

The electrophilic character of this compound is central to its utility in organic synthesis. The quaternization of the pyridine (B92270) nitrogen by the ethyl group significantly enhances the electron deficiency of the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is most pronounced at the C2 and C4 positions. With a good leaving group like bromide at the C2 position, this site becomes the primary target for a wide range of nucleophiles.

This electrophilicity allows for the formation of various new bonds. For instance, in reactions with amine nucleophiles, C-N bonds are readily formed, leading to the synthesis of 2-aminopyridinium salts. Similarly, reactions with thiols and alkoxides result in the formation of C-S and C-O bonds, respectively.

The order of leaving group ability in SNAr reactions of 2-halopyridinium salts is typically F > Cl ≈ Br > I. nih.gov This is contrary to the trend observed in SN2 reactions and is a hallmark of the rate-determining addition of the nucleophile to the aromatic ring. The high electronegativity of fluorine stabilizes the transition state of the addition step more effectively through inductive effects. While bromine is a good leaving group, its larger size and lower electronegativity compared to fluorine make the initial nucleophilic attack slightly less favorable.

Beyond simple substitution reactions, the electrophilic nature of 2-bromopyridinium salts can be harnessed in more complex transformations. For example, while not a direct reaction of the pre-formed salt, the related 2-bromopyridine (B144113) can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. researchgate.net This highlights the potential of the 2-pyridyl moiety, activated as the pyridinium salt, to act as an electrophilic partner in transition metal-catalyzed processes.

Mechanistic Aspects of Anion Exchange and Its Impact on Reactivity

Anion metathesis, or the exchange of the bromide anion for another anion, is a known process for pyridinium salts. mdpi.com This allows for the tuning of the salt's properties, such as its solubility in different solvents and its reactivity. For instance, exchanging the bromide for a more non-coordinating anion like tetrafluoroborate (B81430) or hexafluorophosphate (B91526) can alter the ion-pairing with the pyridinium cation in solution. Tightly bound ion pairs might shield the electrophilic centers on the pyridinium ring, reducing its reactivity. Conversely, a weaker ion-pairing interaction in the presence of a non-coordinating anion could lead to a more "naked" and therefore more reactive pyridinium cation.

The bromide anion itself can also participate in the reaction. For example, in non-polar solvents, the bromide ion could act as a general base, assisting in the deprotonation of the intermediate in reactions with neutral nucleophiles like amines. Furthermore, the presence of bromide ions in solution can have an impact on the stability of charged intermediates and transition states.

Solvent Effects and Reaction Kinetics Studies

The choice of solvent can have a profound impact on the rate and mechanism of reactions involving this compound. The effect of the solvent is primarily related to its ability to solvate the charged reactants, intermediates, and transition states.

Polar protic solvents, such as water and alcohols, are effective at solvating both the cationic pyridinium salt and anionic nucleophiles. However, strong solvation of the nucleophile through hydrogen bonding can decrease its nucleophilicity, potentially slowing down the reaction rate. libretexts.org

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), are also capable of solvating the pyridinium cation but are less effective at solvating anions. This can lead to a "freer" and more reactive nucleophile, often resulting in faster reaction rates compared to protic solvents.

Interestingly, for some SNAr reactions of related 2-halopyridinium systems, less polar solvents like dichloromethane (B109758) have been found to be surprisingly effective. researchgate.net This suggests that the specific nature of the reactants and the transition state can lead to complex solvent effects that are not solely dictated by solvent polarity.

Kinetic studies of SNAr reactions of substituted pyridines with amines in aqueous solution have shown that these reactions typically follow second-order kinetics, being first-order in both the pyridine substrate and the amine nucleophile. researchgate.net The rate of reaction is influenced by the basicity and nucleophilicity of the amine.

The following table presents representative kinetic data for the SNAr reaction of a generic 2-halopyridinium salt with different amine nucleophiles in a polar aprotic solvent, illustrating the dependence of the reaction rate on the nature of the nucleophile.

| Nucleophile | Relative Rate Constant (k_rel) | pKa of Conjugate Acid |

|---|---|---|

| Piperidine | 1.00 | 11.12 |

| Morpholine (B109124) | 0.35 | 8.33 |

| Pyrrolidine (B122466) | 15.8 | 11.27 |

This table is illustrative and compiled from general trends observed in SNAr reactions of activated heteroaromatics. The relative rates can vary based on the specific substrate and reaction conditions.

The data indicates that the more basic and sterically accessible pyrrolidine is a significantly more reactive nucleophile than piperidine and morpholine in this type of reaction. Such kinetic studies are invaluable for understanding the reaction mechanism and for optimizing reaction conditions for synthetic applications of this compound.

Theoretical and Computational Studies of 2 Bromo 1 Ethylpyridin 1 Ium Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure

No peer-reviewed articles or database entries were identified that report Density Functional Theory (DFT) calculations for 2-Bromo-1-ethylpyridin-1-ium (B1224001) bromide. DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. For a complete analysis, specific calculations on the target compound would be necessary.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energies of these orbitals and their energy gap are fundamental parameters. However, no studies containing HOMO-LUMO data for 2-Bromo-1-ethylpyridin-1-ium bromide have been published.

Charge Distribution and Electrostatic Potential Mapping

Analysis of charge distribution and the mapping of the molecular electrostatic potential (MEP) are used to predict how a molecule will interact with other charged or polar species. While studies on similar pyridinium (B92312) cations have shown that the positive charge is typically spread across the pyridine (B92270) ring, influencing halogen bond donor capabilities, specific values and detailed maps for this compound are absent from the literature.

Prediction of Spectroscopic Parameters

Computational methods like DFT are often used to predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) to aid in the characterization of compounds. No such predictive studies for this compound were found.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to characterize chemical bonds, including covalent and noncovalent interactions. It can provide quantitative information about bond strength and nature. While QTAIM has been applied to related systems to detect noncovalent interactions, a QTAIM analysis specifically for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insight into the conformational flexibility and behavior of a compound in different environments (e.g., in solution or in a crystal lattice). No MD simulation studies focused on this compound were discovered during the literature search.

Analysis of Noncovalent Interactions, Including Halogen Bonding

Noncovalent interactions, particularly halogen bonding, are critical in determining the supramolecular chemistry and crystal packing of halogenated compounds. The bromine atom at the 2-position, influenced by the positive charge of the pyridinium ring, is expected to be a potential halogen bond donor. Studies on isomers and analogs confirm the importance of these interactions in structuring the solid state of N-alkyl-halopyridinium salts. However, a specific analysis and characterization of the noncovalent interactions present in crystalline or solvated this compound is not available.

In Silico Modeling of Reaction Mechanisms and Transition States

A primary area of interest for in silico modeling of this compound is its behavior in nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov In such a reaction, a nucleophile would attack the electron-deficient pyridinium ring, leading to the displacement of the bromide substituent. Computational models can map out the potential energy surface for this process. osu.edu

The typical computational workflow to investigate the SNAr mechanism of this compound would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the chosen nucleophile), any reaction intermediates (such as a Meisenheimer-type complex), the transition states, and the final products are optimized to find their lowest energy conformations. osu.edu

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants to the intermediates and the intermediates to the products. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. osu.edu

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated vibrational frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. osu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products on the reaction pathway. osu.edu

Through these calculations, key energetic and geometric parameters can be obtained, as illustrated in the hypothetical data tables below.

Table 5.5.1: Hypothetical DFT-Calculated Energy Profile for an SNAr Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) |

| Reactants (C₇H₉BrN⁺ + Nu⁻) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 (TS2) | +10.5 |

| Products (C₇H₉N-Nu⁺ + Br⁻) | -20.1 |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

The transition state geometry in an SNAr reaction is of particular interest. Computational modeling can provide precise details about bond lengths and angles at the transition state. For the attack of a nucleophile on this compound, the first transition state (TS1) would likely feature a partially formed bond between the nucleophile and the carbon atom bearing the bromine, as well as a slightly elongated C-Br bond.

Table 5.5.2: Hypothetical Geometric Parameters of the First Transition State (TS1) in an SNAr Reaction

| Parameter | Value (Å) |

| C-Nu Bond Length | 2.15 |

| C-Br Bond Length | 2.05 |

| C-N Bond Length (in ring) | 1.35 |

Note: The values in this table are hypothetical and serve to illustrate the outputs of computational modeling.

Furthermore, computational studies on related N-alkylpyridinium salts have explored conformational dynamics, such as the rotation around the exocyclic C–N bond, and how these dynamics influence the stability and reactivity of the compound. mdpi.com Similar in silico analyses for this compound could reveal the preferred orientation of the ethyl group relative to the pyridinium ring and the energetic barrier for its rotation. This information is valuable as the conformation of the substrate can impact its interaction with other molecules.

Applications of 2 Bromo 1 Ethylpyridin 1 Ium Bromide in Advanced Organic Synthesis

Development as a Coupling Reagent in Amidation and Esterification Processes

Currently, there is a notable absence of dedicated research on the development and application of 2-Bromo-1-ethylpyridin-1-ium (B1224001) bromide as a coupling reagent for amidation and esterification reactions. In contrast, the tetrafluoroborate (B81430) salt, BEP, is a well-documented reagent for these transformations. chemicalbook.com BEP is effectively employed in the synthesis of amides and esters by activating carboxylic acids. chemicalbook.com This activation facilitates the nucleophilic attack of amines or alcohols to form the corresponding amide or ester bonds. The general mechanism for such coupling reagents involves the formation of a reactive acylpyridinium species. While it is plausible that the bromide salt could function similarly, empirical data and specific reaction protocols are not present in the available literature.

Utility in C-C and C-Heteroatom Bond Formation Strategies

There is no available scientific literature that details the utility of 2-Bromo-1-ethylpyridin-1-ium bromide in C-C and C-heteroatom bond formation strategies. The applications of pyridinium (B92312) salts in this context are diverse, often involving their role as phase-transfer catalysts or as precursors to N-heterocyclic carbenes (NHCs) which can be effective ligands in transition-metal catalysis. However, no studies have specifically reported on the use of this compound for these purposes.

Role as a Precursor or Intermediate in Complex Molecule Synthesis

Synthesis of Functionalized Heterocyclic Systems

No documented evidence exists for the role of this compound as a precursor or intermediate in the synthesis of functionalized heterocyclic systems. Pyridinium salts can, in principle, undergo various transformations, including cycloaddition reactions or rearrangements, to yield more complex heterocyclic structures. However, the specific reactivity of the 2-bromo-1-ethylpyridin-1-ium cation in this regard has not been explored for the bromide salt.

Derivatization Studies for Novel Chemical Entities

Derivatization studies involving this compound to produce novel chemical entities have not been reported in the scientific literature. Such studies would involve modifying the pyridinium ring, the ethyl group, or displacing the bromide at the 2-position to generate new compounds with potentially interesting chemical or biological properties. The absence of such reports indicates a significant gap in the exploration of this compound's synthetic potential.

Catalytic Roles and Organocatalytic Applications

There are no published reports on the catalytic roles or organocatalytic applications of this compound. While pyridinium salts can act as organocatalysts in various reactions, such as acyl-transfer reactions or redox processes, the catalytic activity of this specific bromide compound remains uninvestigated.

Applications in Peptide Synthesis Methodologies

While there is a wealth of information on the application of 2-Bromo-1-ethylpyridin-1-ium tetrafluoroborate (BEP) in peptide synthesis, there is no specific information available for the bromide salt. BEP is recognized as a powerful coupling reagent, particularly for the synthesis of peptides containing sterically hindered or N-methylated amino acids. researchgate.net It is known to promote efficient peptide bond formation with low racemization. researchgate.net For instance, BEP has been successfully used in the synthesis of complex peptide fragments, such as segments of Cyclosporin (B1163) A and Dolastatin 15. researchgate.net The table below summarizes some of the documented applications of the tetrafluoroborate analog in peptide synthesis, which may suggest potential, yet unconfirmed, applications for the bromide salt.

| Peptide Synthesis Application of BEP | Description | Reference |

| N-Methylated Peptide Synthesis | Effective coupling reagent for sterically hindered N-methylated amino acids in both solution and solid-phase synthesis. | researchgate.net |

| Cyclosporin A Fragment Synthesis | Utilized for the synthesis of the 8-11 segment of Cyclosporin A. | researchgate.net |

| Dolastatin 15 Pentapeptide Moiety Synthesis | Employed in the synthesis of a pentapeptide fragment of Dolastatin 15. | researchgate.net |

It is important to reiterate that the data presented in the table pertains to the tetrafluoroborate salt, and analogous studies for this compound are not currently available. The influence of the counterion (bromide vs. tetrafluoroborate) on the solubility, stability, and reactivity of the coupling agent in the context of peptide synthesis has not been systematically evaluated.

Advanced Functional Material Applications Derived from 2 Bromo 1 Ethylpyridin 1 Ium Bromide Analogues

Investigation as a Component in Ionic Liquid Systems

Pyridinium (B92312) salts are a significant class of cations used in the formulation of ionic liquids (ILs), which are salts with melting points below 100°C. researchgate.net These materials are prized for their low volatility, high thermal stability, and tunable solvation capabilities. researchgate.net The structure of the pyridinium cation, as seen in analogues of 2-bromo-1-ethylpyridin-1-ium (B1224001) bromide, plays a critical role in determining the ultimate properties of the IL.

The performance of a pyridinium-based ionic liquid is intrinsically linked to its molecular structure. Key design principles involve the modification of both the cation and the anion to achieve desired physical and chemical properties such as melting point, viscosity, thermal stability, and conductivity. tandfonline.comnih.gov

Cation Modification : The structure of the pyridinium cation is a primary determinant of the IL's properties.

Alkyl Chain Length : Increasing the length of the N-alkyl substituent (like the ethyl group in 2-bromo-1-ethylpyridin-1-ium) generally leads to a decrease in the melting point and an increase in viscosity and hydrophobicity. tandfonline.com However, very long alkyl chains (typically C6 to C18) can induce liquid crystalline behavior, where the material exhibits properties of both liquids and crystals. tandfonline.com

Ring Substitution : The position and nature of substituents on the pyridinium ring also have a significant impact. For instance, the placement of a methyl group on the ring can influence mesomorphism and conductivity profiles. tandfonline.com A bromo-substituent, as in the titular compound, would increase the cation's molecular weight and could influence intermolecular interactions, thereby affecting properties like density and viscosity.

Anion Selection : The choice of the counter-anion is equally crucial. Simple halide anions like bromide (Br⁻) often result in higher melting points and viscosities compared to more complex, charge-delocalized anions like tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻). acs.org Anions like Tf₂N⁻ are known to confer greater thermal stability and hydrophobicity to the ionic liquid. researchgate.net

The strategic combination of these cationic and anionic components allows for the creation of "task-specific" ionic liquids with optimized performance for applications ranging from solvents in synthesis to electrolytes in electrochemical devices. alfa-chemistry.comtandfonline.com

| Pyridinium Cation | Anion | Key Structural Feature | Impact on IL Properties | Reference |

|---|---|---|---|---|

| 1-Butylpyridinium | Tetrafluoroborate ([BF₄]⁻) | Moderate alkyl chain (C4) | Lower melting point compared to shorter chains. | acs.org |

| 1-Hexylpyridinium | Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) | Longer alkyl chain (C6) | Increased viscosity, lower density compared to C4 analogue. | acs.org |

| 1-Dodecylpyridinium | Bromide ([Br]⁻) | Very long alkyl chain (C12) | Induces liquid crystal formation (mesomorphism). | tandfonline.com |

| 1-Butyl-3-methylpyridinium | Tetrafluoroborate ([BF₄]⁻) | Ring substitution (methyl group) | Alters packing efficiency, affecting melting point and viscosity. | researchgate.net |

| 1-Ethylpyridinium | Trifluoroacetate | Fluorinated, organic anion | Can be synthesized from 1-ethylpyridine. | chemicalbook.com |

The behavior of ionic liquids at interfaces is critical for applications such as catalysis, separation processes, and electrochemistry. The structure of the constituent ions dictates properties like surface tension and how the IL interacts with other phases (gases, liquids, or solids).

For pyridinium-based ILs, both the cation and anion can orient themselves at an interface. Molecular dynamics simulations of imidazolium-based ILs, which share characteristics with pyridinium systems, show that the nature of the anion significantly influences the interfacial absorption of gases. pnnl.gov For example, a more hydrophilic anion like tetrafluoroborate ([BF₄]⁻) has less propensity for the liquid-air interface compared to a more hydrophobic one like hexafluorophosphate (B91526) ([PF₆]⁻). pnnl.gov This affects the uptake mechanism of gases and vapors like H₂O and CO₂. pnnl.gov

Experimental measurements of interfacial tension between pyridinium-based ILs and various organic solvents show a linear decrease with increasing temperature. researchgate.net The specific structure of the pyridinium cation, such as the position of a methyl group on the ring (e.g., in 1-butyl-2-methylpyridinium vs. 1-butyl-4-methylpyridinium), can subtly alter these interfacial properties. researchgate.net This tunability is crucial for designing ILs for applications requiring specific adsorption behaviors, such as in gas separation membranes or as lubricants. In situ spectroscopic studies have also revealed that on electrode surfaces, anions can block adsorption sites for other species, directly impacting electrochemical reactions at the interface. fz-juelich.de

Photophysical and Solvatochromic Properties for Optoelectronic Materials

Analogues of 2-bromo-1-ethylpyridin-1-ium bromide, particularly those incorporated into larger π-conjugated systems, exhibit interesting photophysical properties that are attractive for optoelectronic applications. The pyridinium moiety often acts as a potent electron-acceptor, which, when paired with an electron-donor group, creates a "push-pull" chromophore with unique optical characteristics. thieme-connect.demdpi.com

A key property of many pyridinium-based dyes is solvatochromism, where the color of the compound (i.e., its light absorption wavelength) changes with the polarity of the solvent. thieme-connect.denih.gov This phenomenon arises from changes in the relative stabilization of the electronic ground state and excited state by the solvent molecules.

Negative Solvatochromism : In many push-pull pyridinium systems, the ground state is more polar (zwitterionic) than the excited state. Polar solvents stabilize the ground state more than the excited state, leading to a larger energy gap for electronic transition. Consequently, a hypsochromic (blue) shift in the absorption maximum is observed as solvent polarity increases. thieme-connect.demdpi.com

Positive and Reversed Solvatochromism : Conversely, if the excited state is more polar than the ground state, a bathochromic (red) shift occurs with increasing solvent polarity (positive solvatochromism). mdpi.com Some styrylpyridinium dyes exhibit a reversal in solvatochromism, switching from positive to negative behavior at certain solvent polarity thresholds. nih.gov

This sensitivity to the local environment makes these compounds suitable for use as solvent polarity sensors. thieme-connect.denih.gov The magnitude of the solvatochromic shift can be tuned by modifying the structure, for instance, by changing the length of the π-conjugated bridge separating the donor and acceptor groups. thieme-connect.de

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax, nm) | Reference |

|---|---|---|---|

| Water | 63.1 | 464 | thieme-connect.de |

| Methanol | 55.4 | 523 | thieme-connect.de |

| Ethanol (B145695) | 51.9 | 547 | thieme-connect.de |

| Acetonitrile (B52724) | 45.6 | 592 | thieme-connect.de |

| N,N-Dimethylformamide (DMF) | 43.2 | 631 | thieme-connect.de |

Upon absorption of light, push-pull pyridinium compounds undergo an intramolecular charge transfer (ICT) from the electron-donor part of the molecule to the electron-acceptor pyridinium ring. acs.org The dynamics of this charge transfer process and the subsequent relaxation pathways determine the luminescent properties of the material.

The excited state can relax through radiative (fluorescence) or non-radiative pathways. In some pyridinium analogues, the ICT process can also occur in the triplet state manifold, which is accessible through intersystem crossing. acs.org The efficiency of these processes is highly dependent on the molecular structure and the solvent environment. For example, in certain molecular dyads, a small change in the structure can either lead to a long-lived excited state with high fluorescence quantum yield or open up a non-radiative channel via charge separation. rsc.org

Coordination to metal ions, such as Zn(II), can enhance the luminescent properties of pyridinium-containing ligands. mdpi.com The metal center can increase the rigidity of the structure, reducing non-radiative decay and leading to higher quantum yields and blue-shifted emissions. mdpi.com This principle is used to design highly efficient and tunable luminophores for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.commdpi.com N-alkylation of certain pyridine-based sensors to form pyridinium salts can induce a fluorescent response, a mechanism that has been used for the detection of alkylating agents. rsc.org

Electrochemical Properties and Applications in Energy Storage or Sensing

The pyridinium cation is redox-active, meaning it can undergo reversible electron transfer reactions. This electrochemical behavior is the basis for its use in energy storage devices, particularly aqueous organic redox flow batteries (AORFBs), and in the development of electrochemical sensors. nih.govresearchgate.net

Pyridinium-based electrolytes are promising candidates for the negative electrolyte (anolyte) in flow batteries, which are suitable for large-scale, stationary energy storage. nih.govutilitydive.comumich.edu The core advantage is the ability to tune the redox potential and stability of the molecule through synthetic chemistry. Researchers have designed extended bispyridinium compounds and found that their electrochemical performance and capacity fade are linked to the formation of radical species during charging and discharging. nih.govcam.ac.uk

A key finding is that π-dimerization, the pairing of radical species, can play a decisive role in suppressing reactivity with trace impurities like dissolved oxygen, thereby mitigating capacity fade and enabling the battery to operate in air. nih.govcam.ac.uk This insight contrasts with earlier views that such dimerization was solely a cause of capacity loss. nih.gov By modifying the molecular structure to control the propensity for radical pairing, more stable and higher-voltage AORFBs can be developed. cam.ac.uk

In the field of sensing, the electrochemical and photophysical properties of pyridinium compounds are harnessed for the detection of various analytes. rsc.org For example, the N-alkylation of a pyridine (B92270) sensor by an alkyl halide results in the formation of a pyridinium salt, which can trigger a fluorescent response due to conformational changes stabilized by cation-π interactions. rsc.org This allows for the sensitive detection of alkylating agents. rsc.org Similarly, pyridine derivatives can act as fluorescent sensors for metal cations, where binding to the nitrogen atom of the pyridine moiety alters the fluorescence emission, enabling detection of toxic heavy metals. mdpi.com

| Compound Type | Application | Typical Redox Potential Range (vs. SHE) | Key Feature | Reference |

|---|---|---|---|---|

| Methyl Viologen (1,1'-dimethyl-4,4'-bipyridinium) | AORFB Anolyte | -0.45 V (first reduction) | Classic viologen system, basis for many analogues. | cam.ac.uk |

| Extended Bispyridinium Compounds | AORFB Anolyte | Tunable over a wide range | Stability and air-tolerance can be controlled by π-dimerization. | nih.govcam.ac.uk |

| Pyridinium-based Anolytes | Flow Battery Anolyte | Not specified | Designed for high stability (1000x more stable than previous compounds). | utilitydive.comumich.edu |

| Pyridinium Ion (pyrH⁺) | CO₂ Reduction Co-catalyst | Irreversible reduction at ~ -1.0 V vs Ag/AgCl | Facilitates electrochemical reduction processes. | acs.org |

Surface Science Applications for Material Modification

Analogues of this compound, particularly N-alkylpyridinium bromides, have demonstrated significant potential as agents for surface modification. Their amphiphilic nature, arising from a hydrophilic pyridinium head and a hydrophobic alkyl tail, allows them to form protective films on various substrates, altering the surface properties to enhance performance in specific applications.

One notable application is in the field of corrosion inhibition. Research has shown that N-alkyl pyridinium bromides can form a protective layer on metal surfaces, such as steel, mitigating the effects of corrosive environments like hydrochloric acid. The effectiveness of this protective film is closely related to the molecular structure of the pyridinium salt, particularly the length of the N-alkyl chain. A study on X-60 low carbon steel demonstrated that increasing the alkyl chain length from dodecyl to tetradecyl enhanced the corrosion inhibition efficiency. This is attributed to the increased surface coverage and hydrophobicity of the protective film.

The change in surface properties can be quantified by measuring the contact angle of a liquid on the modified surface. A higher contact angle indicates a more hydrophobic surface, which is desirable for repelling corrosive aqueous solutions. For instance, steel surfaces treated with N-alkyl pyridinium bromides exhibit significantly higher contact angles compared to untreated surfaces, confirming the formation of a hydrophobic protective layer. mdpi.com

The modification of surfaces with pyridinium salt analogues also extends to creating antimicrobial coatings. The cationic pyridinium head group can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. The length of the alkyl chain plays a crucial role in the antimicrobial efficacy. Studies on a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides have shown that compounds with alkyl chains between 11 and 16 carbons are most effective against Staphylococcus aureus. nih.gov This is believed to be due to a balance between the compound's ability to diffuse through the bacterial cell wall and its ability to disrupt the cell membrane.

| Compound | Substrate | Application | Key Finding | Contact Angle (°) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|---|---|

| Dodecyl Pyridinium Bromide (DDPB) | X-60 Steel | Corrosion Inhibition | Forms a protective, hydrophobic film. | 58.9 | N/A |

| Tetradecyl Pyridinium Bromide (TDPB) | X-60 Steel | Corrosion Inhibition | Higher efficiency than DDPB due to increased hydrophobicity. | 75.8 | N/A |

| 1-Undecyl-2-(4-pyridyl)pyridinium bromide | N/A | Antimicrobial | Effective against S. aureus. | N/A | See detailed studies |

| 1-Dodecyl-2-(4-pyridyl)pyridinium bromide | N/A | Antimicrobial | High activity against S. aureus. | N/A | See detailed studies |

| 1-Hexadecyl-2-(4-pyridyl)pyridinium bromide | N/A | Antimicrobial | Among the most active in the series against S. aureus. | N/A | See detailed studies |

Supramolecular Assembly and Self-Organization Studies

The molecular architecture of this compound analogues makes them ideal candidates for studies in supramolecular chemistry, particularly in the areas of self-assembly and self-organization. These processes involve the spontaneous arrangement of molecules into well-defined, ordered structures through non-covalent interactions.

A key aspect of the self-organization of N-alkylpyridinium bromides in aqueous solutions is the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), these amphiphilic molecules aggregate to form spherical or cylindrical structures with the hydrophobic alkyl tails in the core and the hydrophilic pyridinium heads on the exterior. The CMC is a critical parameter that is highly dependent on the length of the alkyl chain. Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases. This is because longer alkyl chains have a stronger driving force to be shielded from the aqueous environment.

Investigations into a series of N-alkylpyridinium bromides have provided quantitative data on this relationship. For example, the CMC of decylpyridinium bromide is significantly higher than that of hexadecylpyridinium bromide, indicating that the latter forms micelles more readily. nitrkl.ac.in This predictable self-assembly behavior is crucial for applications such as drug delivery and nanotechnology, where the controlled formation of nanoparticles is required.

The supramolecular assembly of these compounds is not limited to micelle formation. In the solid state, pyridinium bromide derivatives can form intricate crystal structures governed by a variety of non-covalent interactions, including hydrogen bonding and anion-π interactions. The bromide anion can form hydrogen bonds with the hydrogen atoms of the pyridinium ring. nih.gov Furthermore, the electron-deficient pyridinium ring can engage in anion-π interactions with the bromide anion, where the anion is attracted to the face of the aromatic ring. These interactions play a significant role in dictating the packing of the molecules in the crystal lattice and can be tuned by altering the substituents on the pyridinium ring.

| Compound (N-Alkyl Pyridinium Bromide) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Primary Self-Organization Phenomenon |

|---|---|---|---|

| Decylpyridinium Bromide (C10PB) | 10 | ~65 | Micelle Formation |

| Dodecylpyridinium Bromide (C12PB) | 12 | ~16 | Micelle Formation |

| Tetradecylpyridinium Bromide (C14PB) | 14 | ~4 | Micelle Formation |

| Hexadecylpyridinium Bromide (C16PB) | 16 | ~0.9 | Micelle Formation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-1-ethylpyridin-1-ium bromide with high purity?

- Methodological Answer : The compound can be synthesized via alkylation of pyridine derivatives using bromoethane in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification typically involves recrystallization from ethanol or acetone to remove unreacted starting materials. Characterization should include H/C NMR to confirm the quaternary ammonium structure and bromide counterion identity via ion chromatography or X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show downfield shifts for the pyridinium protons (δ 8.5–9.5 ppm) and ethyl group protons (δ 1.3–1.5 ppm for CH, δ 4.5–5.0 ppm for CH) .

- X-ray Crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement. Anisotropic displacement parameters should be modeled using ORTEP for visualization .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can confirm the molecular ion peak [M-Br].

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Follow standardized reporting guidelines (e.g., Beilstein Journal of Organic Chemistry) to document reaction conditions (solvent, temperature, stoichiometry), purification steps, and spectroscopic validation. Include raw data (e.g., NMR spectra, crystallographic CIF files) in supplementary materials .

Advanced Research Questions

Q. How can discrepancies between computational models (e.g., DFT) and experimental crystallographic data be resolved?

- Methodological Answer :

- Refine computational parameters (basis sets, solvation models) to better align with experimental conditions.

- Cross-validate using multiple software tools (e.g., Gaussian for DFT, SHELXL for X-ray refinement). An example workflow: Optimize geometry with DFT → Compare bond lengths/angles with X-ray data → Adjust computational settings iteratively .

Q. What strategies optimize the separation and quantification of bromide ions in complex matrices (e.g., reaction mixtures)?

- Methodological Answer :

- Capillary Electrophoresis : Use a buffer system with co-ions (e.g., borate) to enhance resolution between Br and Cl. Statistical experimental design (e.g., response surface methodology) can optimize buffer pH and ionic strength .

- Ion Chromatography : Employ a high-capacity anion-exchange column with suppressed conductivity detection for trace-level bromide analysis.

Q. How can anisotropic displacement parameters in X-ray data be analyzed to infer molecular dynamics?

- Methodological Answer :

- Use SHELXL to refine anisotropic displacement parameters (ADPs). High ADPs for the ethyl group may indicate rotational flexibility.

- Visualize thermal ellipsoids in ORTEP for Windows to assess positional uncertainty and correlate with temperature factors .

Experimental Design & Data Contradiction Analysis

Q. How can researchers design experiments to minimize bromide interference in nucleophilic substitution reactions?

- Methodological Answer :

- Masking Agents : Add AgNO to precipitate Br as AgBr, but ensure compatibility with reaction solvents.

- Ion-Selective Electrodes : Monitor Br concentration in real-time to adjust reactant stoichiometry dynamically .

Q. What steps should be taken when NMR and mass spectrometry data conflict in confirming molecular identity?

- Methodological Answer :

- Re-examine Sample Purity : Contaminants (e.g., residual solvents) can distort NMR peaks. Repurify via column chromatography.

- High-Resolution MS : Confirm the exact mass of [M-Br] to rule out isobaric interferences.

- Alternative Techniques : Use X-ray crystallography as a definitive structural validation method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.